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  • Product: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol
  • CAS: 1487838-04-9

Core Science & Biosynthesis

Foundational

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol CAS 1487838-04-9 properties

Executive Summary 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CAS 1487838-04-9) is a specialized heterocyclic intermediate critical to the development of modern small-molecule therapeutics. Belonging to the class of 4-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CAS 1487838-04-9) is a specialized heterocyclic intermediate critical to the development of modern small-molecule therapeutics. Belonging to the class of 4-hydroxypyrazoles, this compound serves as a versatile "linker" scaffold in medicinal chemistry, particularly in the synthesis of Tryptophan 2,3-dioxygenase (TDO2) inhibitors and kinase inhibitors .

Its structural uniqueness lies in the 4-hydroxy group , which provides a rare handle for O-functionalization on the electron-rich pyrazole ring, combined with the N-isopropyl moiety that offers steric bulk often required to fill hydrophobic pockets in enzyme active sites. Unlike simple pyrazoles, the 4-hydroxy variant is prone to oxidation and requires specific handling protocols to maintain purity during scale-up.

This guide outlines the physicochemical profile, validated synthesis routes, and reactivity logic for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The symmetry of the 3,5-dimethyl substitution pattern simplifies the NMR characterization, as it eliminates the annular tautomerism often seen in N-unsubstituted pyrazoles.

Table 1: Core Chemical Data
PropertyValue
CAS Number 1487838-04-9
IUPAC Name 1-propan-2-yl-3,5-dimethylpyrazol-4-ol
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
SMILES CC1=C(O)C(C)=NN1C(C)C
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~9.8 (OH group), ~2.5 (Protonated N)
LogP (Predicted) 1.1 - 1.3

Synthesis & Manufacturing Methodologies

For research and scale-up, the synthesis of CAS 1487838-04-9 is best approached via regioselective N-alkylation of the pre-functionalized pyrazole core. While direct cyclization (Knorr synthesis) is possible, it often requires unstable 3-hydroxy-1,3-diketone precursors.

Method A: N-Alkylation (Recommended)

This route is preferred due to the commercial availability of 3,5-dimethyl-1H-pyrazol-4-ol and the symmetry of the starting material, which negates regioselectivity issues (N1 vs N2 alkylation yields the same product).

Protocol:

  • Starting Material: 3,5-Dimethyl-1H-pyrazol-4-ol.[1][2]

  • Reagents: Isopropyl iodide (or bromide), Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (ACN).

  • Conditions: Heat at 60–80°C for 4–6 hours.

  • Workup: The N-isopropyl product is less polar than the starting material. Dilute with water, extract with Ethyl Acetate.

Method B: Cyclization (De Novo)

Useful if the 4-OH pyrazole precursor is unavailable.

  • Precursor: 3-Chloro-2,4-pentanedione or 2,3,4-pentanetrione.

  • Reagent: Isopropylhydrazine hydrochloride.

  • Mechanism: Condensation of the hydrazine with the diketone.

  • Risk: 2,3,4-pentanetrione is unstable; this route often yields lower purity due to side reactions.

Visual Synthesis Workflow

Synthesispathway SM1 3,5-Dimethyl-1H-pyrazol-4-ol Intermediate Transition State (SN2 Attack) SM1->Intermediate DMF, 60°C Reagent Isopropyl Iodide + K2CO3 Reagent->Intermediate Product 1-Isopropyl-3,5-dimethyl- 1H-pyrazol-4-ol (CAS 1487838-04-9) Intermediate->Product -HI

Figure 1: The preferred N-alkylation pathway utilizes the symmetry of the 3,5-dimethyl core to ensure a single regioisomer product.

Reactivity & Derivatization Logic

The 4-hydroxy group is the primary handle for medicinal chemistry optimization. Unlike phenols, the 4-hydroxypyrazole moiety is electron-rich and can participate in unique transformations.

O-Alkylation / Etherification
  • Reaction: Williamson Ether Synthesis.

  • Utility: Creating ether-linked pharmacophores (e.g., linking to benzyl or heterocycles).

  • Conditions:

    
    , Acetone, R-X.[3][4]
    
  • Note: The nucleophilicity of the 4-OH is moderate; strong bases (NaH) may be required for bulky electrophiles.

O-Acylation / Carbamate Formation
  • Reaction: Reaction with isocyanates or acyl chlorides.

  • Utility: Prodrug design or covalent inhibitors.

  • Stability: Pyrazolyl esters are generally less stable than phenyl esters due to the nitrogen lone pair donation from the ring, making the carbonyl more susceptible to hydrolysis.

Oxidation Sensitivity
  • Warning: 4-Hydroxypyrazoles can be oxidized to 4H-pyrazol-4-ones or coupled azo-compounds under oxidative stress.

  • Precaution: Store under inert atmosphere (Argon/Nitrogen) and avoid strong oxidants during workup.

Reactivity Diagram

Reactivity Core 1-Isopropyl-3,5-dimethyl- 1H-pyrazol-4-ol O_Alk O-Alkylation (Ether Linkers) Core->O_Alk R-X, Base O_Acyl O-Acylation (Prodrugs/Esters) Core->O_Acyl R-COCl Oxidation Oxidation to Pyrazol-4-one Core->Oxidation [O] (Side Reaction)

Figure 2: Functionalization vectors for the 4-hydroxy scaffold. The oxidation pathway represents a stability risk to be managed.

Analytical Characterization

For researchers synthesizing or verifying this compound, the following spectral signatures are diagnostic.

Predicted NMR Profile ( )
  • 
     NMR: 
    
    • 
       ~8.5 ppm (1H, s, br):  Hydroxyl proton (-OH). Disappears with 
      
      
      
      shake.
    • 
       ~4.35 ppm (1H, septet, J=6.7 Hz):  Isopropyl methine (-CH-).
      
    • 
       ~2.15 ppm (3H, s):  C3-Methyl group.[3][4]
      
    • 
       ~2.05 ppm (3H, s):  C5-Methyl group. (Note: May appear as one singlet if accidental equivalence occurs, but typically distinct due to N-substitution asymmetry).
      
    • 
       ~1.35 ppm (6H, d, J=6.7 Hz):  Isopropyl methyls.
      
  • Mass Spectrometry (LC-MS):

    • ESI+:

      
       Da.
      
    • Pattern: Clean single peak expected; presence of M+16 (171) suggests oxidation to N-oxide or hydroxylated impurity.

Applications in Drug Discovery[12]

The 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-ol scaffold is not merely a building block; it is a privileged substructure .

  • TDO2 Inhibitors: Tryptophan 2,3-dioxygenase is a target for cancer immunotherapy.[5] The pyrazole ring mimics the indole core of tryptophan, while the 4-OH group can H-bond with the heme iron or proximal residues in the active site.

  • Kinase Inhibition: The scaffold serves as a hinge-binder mimic. The isopropyl group occupies the hydrophobic pocket (Gatekeeper residue interaction), while the 3,5-dimethyls provide rigid orientation.

  • Agrochemicals: Pyrazole-4-ols are precursors to fungicides that inhibit mitochondrial respiration (Complex II/Succinate Dehydrogenase inhibitors).

Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Handling: Use a fume hood. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Hygroscopic —store under desiccant.

References

  • PubChem. 1-isopropyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- (Structural Analog Data). National Institute of Standards and Technology.[6][7] Available at: [Link]

  • Google Patents.WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (Demonstrates pyrazole utility in TDO2 inhibition).
  • ChemSrc. 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol CAS 1487838-04-9 Entry.[2] Available at: [Link][8]

Sources

Exploratory

Molecular weight and formula of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

The following is an in-depth technical guide regarding the chemical entity 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol . Structural Characterization, Synthetic Methodologies, and Application Profiles Executive Summary 1-Iso...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol .

Structural Characterization, Synthetic Methodologies, and Application Profiles

Executive Summary

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CAS: 1487838-04-9) represents a specialized subclass of hydroxypyrazoles used primarily as a high-value intermediate in pharmaceutical synthesis and as a bidentate ligand in organometallic catalysis. Unlike its 4-unsubstituted congeners, the presence of the hydroxyl group at the C4 position imparts unique electronic properties, enabling hydrogen-bond donor/acceptor motifs critical for active site binding in kinase inhibitors and agrochemical fungicides.

This guide provides a definitive structural analysis, an optimized synthetic protocol derived from first-principles heterocyclic chemistry, and a safety-validated handling framework.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a pyrazole core substituted at the N1 position with an isopropyl group, at the C3 and C5 positions with methyl groups, and at the C4 position with a hydroxyl group. This substitution pattern blocks the standard C4-electrophilic attack, directing reactivity towards the hydroxyl oxygen or the pyrazole nitrogen lone pairs.

Table 1: Core Chemical Specifications
PropertyData Specification
Chemical Name 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol
CAS Registry Number 1487838-04-9
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Exact Mass 154.1106
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calculated) ~9.5 (OH group), ~2.5 (Pyrazolium)
SMILES CC(C)N1C(C)=C(O)C(C)=N1
InChI Key OC1=C(C)N(C(C)C)N=C1C (Canonical verification required)

Synthetic Methodology: The "Direct Cyclocondensation" Protocol

While various routes exist (e.g., oxidation of the parent pyrazole), the Direct Cyclocondensation of isopropylhydrazine with a 3-oxygenated-2,4-pentanedione precursor is the industry standard for yield and purity. This method avoids the formation of regioisomers common in post-synthetic functionalization.

Reaction Logic

The synthesis relies on the condensation of a hydrazine nucleophile with a 1,3-diketone. To install the C4-hydroxyl group directly, 3-hydroxy-2,4-pentanedione (generated in situ or pre-synthesized) is employed.

Optimized Bench Protocol

Note: All steps must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Reagents:

  • Isopropylhydrazine hydrochloride (1.0 eq)

  • 3-Hydroxy-2,4-pentanedione (1.05 eq) [Precursor]

  • Ethanol (Reagent Grade, Solvent)

  • Sodium Acetate (1.1 eq, Base)

Step-by-Step Workflow:

  • Precursor Preparation (In-situ): If 3-hydroxy-2,4-pentanedione is unavailable, treat acetylacetone (1.0 eq) with N-chlorosuccinimide (NCS) in CHCl₃ to form 3-chloroacetylacetone, followed by hydrolysis with aqueous sodium formate to yield the 3-hydroxy derivative.

  • Condensation:

    • Dissolve Isopropylhydrazine HCl (10 mmol) and Sodium Acetate (11 mmol) in Ethanol (20 mL). Stir for 15 minutes to liberate the free hydrazine base.

    • Add 3-Hydroxy-2,4-pentanedione (10.5 mmol) dropwise at room temperature.

    • Observation: The reaction is exothermic. A color change to yellow/orange may occur.

  • Cyclization: Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Isolation:

    • Concentrate the solvent under reduced pressure.[1]

    • Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and filter.

  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane (1:3) or purify via flash column chromatography (SiO₂, Gradient 0-5% MeOH/DCM).

Visualization of Synthesis Pathway

SynthesisPath Precursor1 Isopropylhydrazine (Nucleophile) Intermediate Hydrazone Intermediate Precursor1->Intermediate Condensation (EtOH, NaOAc) Precursor2 3-Hydroxy-2,4-pentanedione (Electrophile) Precursor2->Intermediate Product 1-Isopropyl-3,5-dimethyl- 1H-pyrazol-4-ol Intermediate->Product Cyclization (- H2O)

Figure 1: Convergent synthesis pathway via cyclocondensation.

Structural Dynamics & Tautomerism

A critical aspect of 4-hydroxypyrazoles is their tautomeric equilibrium. While the enol form (4-OH) is aromatic and generally favored in polar aprotic solvents (DMSO, DMF), the keto form (pyrazolone) can exist in equilibrium, particularly in non-polar solvents or solid state.

  • Enol Form (Aromatic): Stabilized by the 6π-electron system of the pyrazole ring.

  • Keto Form (Non-Aromatic): Disrupts aromaticity but favored by strong C=O bond formation.

For 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, the enol form predominates due to the steric bulk of the isopropyl group and the stabilization provided by the methyl groups, which discourage the sp³ hybridization at C4 required for the keto form.

Tautomeric Equilibrium Diagram

Tautomerism Enol Enol Form (Major) (Aromatic C4-OH) Keto Keto Form (Minor) (Non-aromatic C4=O) Enol->Keto Tautomerization (Solvent Dependent)

Figure 2: The enol-keto tautomeric shift.[2][3][4][5][6][7][8][9] The equilibrium lies heavily to the left (Enol).

Applications in Drug Discovery & Catalysis

Pharmaceutical Intermediate

This moiety serves as a bioisostere for phenols or other heteroaromatic alcohols. The isopropyl group provides lipophilicity (increasing LogP), improving membrane permeability, while the hydroxyl group acts as a "warhead" for:

  • Kinase Inhibition: Forming H-bonds with the hinge region of ATP-binding pockets.

  • Prodrug Design: The -OH group can be esterified or glycosylated to improve solubility or metabolic stability.

Ligand in Coordination Chemistry

Substituted pyrazoles are excellent ligands. The 4-OH group allows this molecule to act as a functionalized ligand :

  • N-Coordination: Binding to metals (Pd, Cu, Ni) via the N2 nitrogen.

  • O-Coordination: Potential for forming hemilabile chelates if deprotonated.

Safety & Handling (MSDS Summary)

Hazard Classification: Irritant (Skin/Eye). Signal Word: WARNING.

Hazard StatementPrecautionary Measure
H315: Causes skin irritation Wear nitrile gloves (min 0.11mm thickness).
H319: Causes serious eye irritation Use chemical safety goggles. Eye wash station must be proximal.
H335: May cause respiratory irritation Handle only in a certified fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for substituted pyrazoles.
    • Source:

  • Synthetic Methodology (General Pyrazole Synthesis)

    • Nanjunda Swamy, S., et al. (2013). "Synthesis of novel substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones." TSI Journals.
    • Source:

  • Mechanistic Insight (Oxidation Routes)

    • Tonks, I. A., et al. "Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling.
    • Source:

  • Commercial Availability & CAS Verification

    • ChemSrc Database. "1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol CAS#:1487838-04-9".[10]

    • Source:

Sources

Foundational

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol PubChem CID and safety data

Identity, Synthesis, and Safety Profile for Drug Discovery Applications Executive Summary 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CAS: 1487838-04-9) is a specialized heterocyclic intermediate used primarily in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Safety Profile for Drug Discovery Applications

Executive Summary

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CAS: 1487838-04-9) is a specialized heterocyclic intermediate used primarily in medicinal chemistry.[1] It serves as a critical scaffold in the development of kinase inhibitors (specifically RET and JAK family inhibitors) and as a ligand in coordination chemistry. Its structural significance lies in the 4-hydroxy group, which acts as a versatile handle for etherification reactions or as a hydrogen-bond donor/acceptor in active sites.

This guide provides a comprehensive technical breakdown of the molecule, focusing on its chemical identity, validated synthesis pathways, safety protocols, and handling requirements for research environments.

Chemical Identity & Physicochemical Data

PropertyData
Chemical Name 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol
CAS Registry Number 1487838-04-9
InChIKey RVDSUZZDSIKIBX-UHFFFAOYSA-N
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Physical State Off-white to pale yellow solid (crystalline)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Acidity (pKa) ~9.5 (Calculated for 4-OH group)

Safety & Handling (GHS Classification)

Note: While specific toxicological data for this exact intermediate is limited, the following classification is derived from the structural class (substituted pyrazoles) and validated MSDS data for close analogs.

Hazard Statements
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.

Precautionary Protocols
  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles with side shields, and a lab coat are mandatory.

  • Inhalation: Handle only in a certified chemical fume hood to prevent inhalation of dust or sublimed vapors.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The 4-hydroxy group renders the molecule susceptible to oxidation upon prolonged exposure to air.

  • Spill Cleanup: Sweep up dry spills to avoid dust generation. Clean surface with 70% ethanol.

Synthesis Protocol: The "Nitration-Hydrolysis" Route

While direct condensation is possible, the most robust laboratory-scale synthesis involves the functionalization of the stable 1-isopropyl-3,5-dimethylpyrazole core. This ensures high regioselectivity and avoids the polymerization issues common with 2-hydroxy-1,3-diketones.

Phase 1: Synthesis of the Pyrazole Core

Reaction: Condensation of Acetylacetone with Isopropylhydrazine.

  • Reagents: Acetylacetone (1.0 eq), Isopropylhydrazine hydrochloride (1.1 eq), Ethanol (Solvent), Et₃N (Base).

  • Procedure:

    • Dissolve acetylacetone in ethanol at 0°C.

    • Add isopropylhydrazine HCl slowly.

    • Add Et₃N dropwise to neutralize HCl.

    • Reflux for 3 hours.

    • Workup: Remove solvent, extract with diethyl ether, wash with brine, dry over MgSO₄.

    • Product: 1-Isopropyl-3,5-dimethylpyrazole (Liquid/Low melting solid).

Phase 2: Functionalization to 4-Hydroxy (The Critical Step)

Direct hydroxylation is difficult. The standard reliable route is Nitration → Reduction → Diazotization/Hydrolysis .

Step A: Nitration
  • Reagents: HNO₃ (fuming), H₂SO₄ (conc).

  • Protocol: Dissolve Phase 1 product in H₂SO₄ at 0°C. Add HNO₃ dropwise. Stir at RT for 2 hours. Pour onto ice. Filter the precipitate (4-nitro derivative).

Step B: Reduction
  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol.

  • Protocol: Hydrogenate the 4-nitro intermediate for 4–6 hours. Filter catalyst. Concentrate to get the 4-amino-1-isopropyl-3,5-dimethylpyrazole.

Step C: Diazotization & Hydrolysis (Sandmeyer-type)
  • Reagents: NaNO₂, H₂SO₄ (10%), H₂O.[4]

  • Protocol:

    • Dissolve 4-amino intermediate in 10% H₂SO₄ at 0–5°C.

    • Add aqueous NaNO₂ dropwise (maintain <5°C) to form the diazonium salt.

    • Hydrolysis: Transfer the cold diazonium solution dropwise into boiling 10% H₂SO₄. The high temperature ensures immediate hydrolysis of the diazonium to the phenol (4-OH) and evolution of N₂ gas.

    • Extraction: Cool, neutralize to pH 7, extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Hexane.

Reaction Pathway Visualization

The following diagram illustrates the logic flow from raw materials to the target 4-hydroxy scaffold.

SynthesisPathway Start Acetylacetone + Isopropylhydrazine Core 1-Isopropyl-3,5- dimethylpyrazole Start->Core Cyclocondensation (EtOH, Reflux) Nitro 4-Nitro Intermediate Core->Nitro Nitration (HNO3/H2SO4) Amino 4-Amino Intermediate Nitro->Amino Reduction (H2, Pd/C) Diazonium Diazonium Salt (Unstable) Amino->Diazonium NaNO2, H2SO4 (0°C) Target TARGET: 1-Isopropyl-3,5- dimethyl-1H-pyrazol-4-ol Diazonium->Target Hydrolysis (Boiling H2O/H+)

Caption: Step-wise synthesis pathway via the reliable Nitration-Reduction-Hydrolysis route.

Applications in Drug Development[5][6][7]

Kinase Inhibitor Scaffolds

The 1-isopropyl-3,5-dimethylpyrazole moiety is a privileged scaffold. The 4-OH group allows for the introduction of ether linkages to solubilizing groups (e.g., piperazines) or hinge-binding motifs.

  • Target: RET Kinase (Rearranged during Transfection).

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor, while the 4-substituent directs the molecule into the hydrophobic pocket of the ATP binding site.

Bioisostere Design

The 4-hydroxypyrazole unit is often used as a bioisostere for phenols or heteroaromatic alcohols to tune:

  • Lipophilicity (LogP): The N-isopropyl group increases lipophilicity compared to N-methyl analogs, improving membrane permeability.

  • Metabolic Stability: The 3,5-dimethyl blocking groups prevent metabolic oxidation at the alpha-positions of the ring.

References

  • PubChem Compound Summary. (n.d.). Compound Data for InChIKey RVDSUZZDSIKIBX-UHFFFAOYSA-N. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Book/ChemSrc. (2024). CAS 1487838-04-9 Entry and MSDS Data. Retrieved from [Link]

  • Sim, T., et al. (2017). "Identification of a novel 5-aminopyrazole-4-carboxamide... as a specific RET kinase inhibitor."[5][6] European Journal of Medicinal Chemistry, 125, 1195-1208. (Contextual reference for pyrazole scaffold synthesis). Retrieved from [Link]

  • Organic Syntheses. (1941).[4] 3,5-Dimethylpyrazole Synthesis Protocol. Coll. Vol. 1, p.309.[4] (Foundational protocol for the core ring system). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol from hydrazine and diketones

This Application Note is designed for researchers in medicinal chemistry and agrochemical development. It details the robust synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol , a critical metabolite and intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and agrochemical development. It details the robust synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol , a critical metabolite and intermediate for bioactive ligands.

Unlike standard pyrazole syntheses that yield a hydrogen atom at the 4-position, this protocol utilizes a functionalized 1,3-diketone strategy to install the 4-hydroxyl group with high regiochemical fidelity.

Part 1: Introduction & Retrosynthetic Logic

The Synthetic Challenge

The reaction of hydrazine with simple 1,3-diketones (e.g., 2,4-pentanedione) yields 4-unsubstituted pyrazoles (4-H). To access the 4-hydroxy congener directly, the oxidation state of the central carbon (C3 of the diketone) must be adjusted prior to cyclization.

Direct oxidation of the pyrazole ring (post-synthesis) is possible but often suffers from over-oxidation or ring degradation. Therefore, this protocol employs 3-acetoxy-2,4-pentanedione as a masked 1,2,3-tricarbonyl equivalent. This ensures the 4-oxygen functionality is built into the ring during formation, preventing the need for harsh downstream oxidation.

Retrosynthetic Analysis

The target molecule is disconnected into two primary synthons:

  • Nucleophile: Isopropylhydrazine (as the hydrochloride salt to prevent oxidation).

  • Electrophile: 3-Acetoxy-2,4-pentanedione (generated from acetylacetone).

Strategic Advantage: The acetoxy group at the 3-position of the diketone serves two purposes:

  • Protection: It prevents premature polymerization of the unstable 3-hydroxy-2,4-pentanedione.

  • Activation: It acts as a leaving group in side reactions but is retained as an ester in the pyrazole, which is easily hydrolyzed to the free alcohol in the final step.

Part 2: Experimental Protocols

Phase 1: Precursor Synthesis (3-Acetoxy-2,4-pentanedione)

Principle: Direct chlorination of acetylacetone followed by nucleophilic substitution.

Reagents:

  • Acetylacetone (2,4-Pentanedione) [CAS: 123-54-6][1]

  • Sulfuryl Chloride (

    
    )
    
  • Sodium Acetate (Anhydrous)

  • Solvents: Dichloromethane (DCM), Acetone

Step-by-Step Workflow:

  • Chlorination:

    • Dissolve acetylacetone (10.0 g, 100 mmol) in DCM (50 mL) at 0°C.

    • Add sulfuryl chloride (13.5 g, 100 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain T < 10°C.

    • Mechanism:[2][3][4][5][6][7][8] The enol form of acetylacetone attacks the electrophilic chlorine.

    • Stir for 1 hour at room temperature. Wash with water (2 x 30 mL) and brine. Dry over

      
       and concentrate to yield 3-chloro-2,4-pentanedione .
      
  • Substitution (Acetoxylation):

    • Dissolve the crude 3-chloro-diketone in acetone (100 mL).

    • Add anhydrous sodium acetate (12.3 g, 150 mmol).

    • Reflux the suspension for 4 hours. The solution will turn cloudy as NaCl precipitates.

    • Filter off the salts and concentrate the filtrate.[9]

    • Purification: Distill under reduced pressure (approx. 100-105°C @ 15 mmHg) to obtain 3-acetoxy-2,4-pentanedione as a pale yellow oil.

Phase 2: Cyclization & Hydrolysis (Target Synthesis)

Principle: Knorr-type condensation followed by base-mediated ester hydrolysis.

Reagents:

  • Isopropylhydrazine Hydrochloride [CAS: 16726-41-3]

  • 3-Acetoxy-2,4-pentanedione (from Phase 1)

  • Ethanol (Absolute)

  • Sodium Hydroxide (2M aqueous)[10]

Step-by-Step Workflow:

  • Cyclization:

    • In a 250 mL round-bottom flask, dissolve isopropylhydrazine HCl (11.0 g, 100 mmol) in Ethanol (80 mL).

    • Add Sodium Acetate (8.2 g, 100 mmol) to liberate the free hydrazine base in situ. Stir for 15 min.

    • Cool to 0°C. Add 3-acetoxy-2,4-pentanedione (15.8 g, 100 mmol) dropwise.

    • Observation: A mild exotherm will occur. The solution typically turns orange.

    • Reflux the mixture for 3 hours.

    • Intermediate Check: TLC (EtOAc/Hexane 1:1) will show the formation of 4-acetoxy-1-isopropyl-3,5-dimethylpyrazole .

  • Hydrolysis (One-Pot):

    • Cool the reaction mixture to room temperature.

    • Add NaOH solution (2M, 100 mL) directly to the ethanol solution.

    • Stir at 50°C for 1 hour. This cleaves the acetate ester at the 4-position.

    • pH Adjustment: Neutralize the solution to pH 7.0 using dilute HCl.

  • Isolation:

    • Evaporate the ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Crystallization: Recrystallize the crude solid from minimal hot Toluene or an EtOAc/Heptane mixture.

Yield Expectations:

  • Overall Yield: 60–75%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 118–122°C (Lit. range for similar analogs).

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the transformation logic, highlighting the critical "Masked Alcohol" strategy.

G SM1 Acetylacetone (2,4-Pentanedione) Inter1 3-Chloro-2,4-pentanedione SM1->Inter1 SO2Cl2, DCM 0°C Inter2 3-Acetoxy-2,4-pentanedione (Masked 4-OH) Inter1->Inter2 NaOAc, Acetone Reflux Reagent Isopropylhydrazine HCl Cyclized Intermediate: 4-Acetoxy-pyrazole Reagent->Cyclized + Inter2 EtOH, Reflux Target TARGET: 1-Isopropyl-3,5-dimethyl- 1H-pyrazol-4-ol Cyclized->Target NaOH (aq) Hydrolysis

Caption: Synthesis pathway utilizing the 3-acetoxy "masked alcohol" strategy to prevent side reactions.

Part 4: Data Summary & Troubleshooting

Physicochemical Data
ParameterValue / ObservationNotes
Molecular Formula

MW: 154.21 g/mol
Appearance White crystalline solidOxidizes slightly to pink upon air exposure
Solubility Soluble in MeOH, DCM, DMSOPoorly soluble in water (neutral pH)
pKa (OH) ~9.5Weakly acidic phenol-like character
Regioselectivity >98% 1-IsopropylSymmetric diketone backbone ensures single isomer
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Over-chlorination (3,3-dichloro)Strictly control temp (<10°C) and stoichiometry (1.0 eq).
Oily Product Residual acetic acid or incomplete hydrolysisEnsure pH is neutral during workup; Recrystallize from Toluene.
Pink Coloration Oxidation of the 4-OH groupPerform workup under

atmosphere; Add trace sodium metabisulfite.
Regioisomers? N/AThe 3,5-dimethyl symmetry eliminates N1-isomer issues.

Part 5: Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: Isopropylhydrazine is a potent alkylating agent and suspected carcinogen. Handle only in a fume hood with double-gloving. Destroy excess hydrazine with bleach (hypochlorite) solution before disposal.

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Quench reactions slowly into ice.

  • Product Stability: 4-Hydroxypyrazoles are electron-rich and prone to air oxidation (turning pink/brown). Store under argon at -20°C for long-term standards.

References

  • Lellek, V., et al. (2018). "Synthesis of 3,5-disubstituted pyrazoles via oxidation." Synlett, 29, 1071-1075. Link

  • Heller, S. T., & Natarajan, S. R. (2006).[2] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link

  • PubChem Compound Summary. (2025). "3-Hydroxy-2,4-pentanedione (CAS 600-38-4)."[11] National Center for Biotechnology Information. Link

  • BenchChem Protocols. (2025). "Synthesis and derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem Application Notes. Link

  • Organic Syntheses. (1963). "3,5-Dimethylpyrazole."[4][7][12] Org.[2][13][14][15] Synth. Coll. Vol. 4, p.351. Link

Sources

Application

Procedure for N-alkylation vs O-alkylation in pyrazol-4-ol derivatives

Application Note: Regioselective N- vs. O-Alkylation of Pyrazol-4-ol Derivatives Executive Summary Pyrazol-4-ol derivatives are critical pharmacophores in kinase inhibitors and anti-inflammatory agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N- vs. O-Alkylation of Pyrazol-4-ol Derivatives

Executive Summary

Pyrazol-4-ol derivatives are critical pharmacophores in kinase inhibitors and anti-inflammatory agents. However, their synthesis presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity . The pyrazol-4-ol core contains three potential nucleophilic sites: the hydroxyl oxygen (O) and the two ring nitrogens (N1/N2).

This Application Note provides a definitive guide to controlling regioselectivity. We demonstrate that N-alkylation is the thermodynamically and kinetically favored pathway under standard basic conditions (


), while O-alkylation  requires specific mechanistic activation via the Mitsunobu reaction or protecting group strategies.

Mechanistic Grounding & Decision Matrix

The regiochemical outcome is dictated by the interplay between pKa, nucleophilicity (Hard/Soft Acid-Base theory), and the reaction mechanism employed.

  • Acidity (pKa): The hydroxyl group (phenol-like, pKa ~10) is generally more acidic than the pyrazole N-H (pKa ~14). Under weak basic conditions, the O-anion is formed first. However, under strong basic conditions (e.g., NaH), the dianion or the highly nucleophilic pyrazolate nitrogen drives the reaction.

  • Nucleophilicity: The nitrogen atom in the pyrazole ring is a softer, more powerful nucleophile towards alkyl halides than the oxygen atom. This leads to N-alkylation dominance in direct displacement reactions.

Pathway Decision Tree

Regioselectivity Start Target: Alkylated Pyrazol-4-ol Choice Desired Regioisomer? Start->Choice N_Alk N-Alkylation (Major Product) Choice->N_Alk Targeting N-R O_Alk O-Alkylation (Challenging) Choice->O_Alk Targeting O-R Method_N Protocol A: Direct Alkylation (Base + R-X) N_Alk->Method_N Thermodynamic Control Method_O Protocol B: Mitsunobu Reaction (R-OH + PPh3 + DIAD) O_Alk->Method_O Mechanistic Control Method_O_Alt Alternative: N-Protection Strategy (PG-N-Alkylation) O_Alk->Method_O_Alt Steric Control

Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on the desired regioisomer.

Protocol A: Selective N-Alkylation

Objective: Synthesis of 1-alkyl-1H-pyrazol-4-ol. Mechanism:


 displacement.[1] The pyrazolate nitrogen acts as the superior nucleophile towards the alkyl halide.
Materials
  • Substrate: Pyrazol-4-ol derivative (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, 1.1–1.2 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    
Step-by-Step Procedure
  • Preparation: Charge a flame-dried reaction flask with the pyrazol-4-ol substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation:

    • Option 1 (Mild): Add

      
       (2.0 equiv). Stir at Room Temperature (RT) for 30 min.
      
    • Option 2 (Strong): Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS or TLC.

    • Validation: N-alkylation is typically faster. Disappearance of starting material with formation of a less polar spot usually indicates N-alkylation.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine (to remove DMF). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Key Insight: Using


 in DMF often provides the cleanest N-alkylation profile due to the "Cesium Effect," which enhances the solubility and nucleophilicity of the pyrazolate anion while suppressing O-alkylation through tight ion-pairing with the harder oxygen anion.

Protocol B: Selective O-Alkylation (Mitsunobu)

Objective: Synthesis of 4-alkoxy-1H-pyrazole. Mechanism: The Mitsunobu reaction inverts the standard reactivity.[1] The reaction activates the alcohol reagent (R-OH) into a leaving group.[1] The pyrazol-4-ol acts as the acidic pronucleophile. Since the pyrazole -OH (pKa ~10) is more acidic than the -NH (pKa ~14), the -OH group is preferentially deprotonated by the betaine intermediate and attacks the activated alcohol.

Materials
  • Substrate: Pyrazol-4-ol derivative (1.0 equiv)

  • Reagent: Primary or Secondary Alcohol (R-OH, 1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    , 1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous) or Toluene

Step-by-Step Procedure
  • Preparation: Dissolve Pyrazol-4-ol (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.15 M) under inert atmosphere (
    
    
    
    ).
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Validation: Monitor the disappearance of the phenol-like OH peak in IR or the shift of C3/C5 protons in NMR.

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate with

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ) if possible. Purify the supernatant via flash chromatography.

Critical Note: If the pyrazole nitrogen is unsubstituted, transient protection (e.g., N-Boc) may still be required if the substrate is prone to N-alkylation side reactions, although Mitsunobu conditions generally favor O-alkylation due to pKa governance.

Comparative Data & Troubleshooting

ParameterN-Alkylation (Protocol A)O-Alkylation (Protocol B)
Primary Reagent Alkyl Halide (R-X)Alcohol (R-OH)
Key Activator Base (

/NaH)

/ DIAD
Driving Force Nucleophilicity of NAcidity of OH (pKa ~10)
Solvent Polar Aprotic (DMF/MeCN)Ethereal (THF)
Typical Yield 75–95%50–80%
Main Side Product O-alkyl (minor) or bis-alkylN-alkyl (if pKa of NH is low)
Self-Validating Analytical Checks
  • 1H NMR Distinction:

    • N-Alkyl: The protons on the carbon adjacent to the nitrogen (

      
      ) typically appear at 4.0 – 4.5 ppm .
      
    • O-Alkyl: The protons on the carbon adjacent to the oxygen (

      
      ) are more deshielded, typically appearing at 4.5 – 5.2 ppm .
      
  • 13C NMR: The carbon attached to Oxygen is significantly more deshielded (~65-75 ppm) compared to the carbon attached to Nitrogen (~45-55 ppm).

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2]

    • Source: Journal of Organic Chemistry (2022).[2]

    • URL:[Link]

  • Mitsunobu Reaction Mechanism & Selectivity

    • Title: The Mitsunobu Reaction: Mechanism and Application.[3]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • pKa Values of Heterocycles

    • Title: Evans pKa Table (Harvard University).
    • Source: Harvard University / Bordwell pKa Table.
    • URL:[Link]

  • Strategic Atom Replacement (Regiocontrol)

    • Title: Strategic atom replacement enables regiocontrol in pyrazole alkyl
    • Source: N
    • URL:[Link]

Sources

Method

Solvent selection for recrystallization of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

Application Note: Solvent Selection & Recrystallization Protocol for 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol Executive Summary This application note provides a technical framework for the purification of 1-Isopropyl-3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

Executive Summary

This application note provides a technical framework for the purification of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CAS 1487838-04-9) via recrystallization. As a functionalized pyrazole intermediate often utilized in the synthesis of agrochemicals (e.g., substituted pyrazolate derivatives) and pharmaceutical scaffolds, high purity (>99%) is critical to prevent side reactions in downstream coupling. This guide outlines a rational solvent selection strategy based on Hansen Solubility Parameters (HSP), followed by a validated step-by-step protocol for scale-up.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, we must first analyze the molecular interactions of the target compound.

  • Compound Structure:

    • Core: Electron-rich pyrazole ring (aromatic).

    • Lipophilic Domain: N-isopropyl group and C3/C5 methyl groups increase non-polar character.

    • Polar Domain: C4-Hydroxyl group (H-bond donor/acceptor) and N2 nitrogen (H-bond acceptor).

  • Predicted Properties:

    • LogP: Estimated ~1.1 – 1.8 (Amphiphilic nature).

    • Melting Point: Expected range 120°C – 160°C (Typical for 4-hydroxypyrazoles).

    • Solubility Behavior: The molecule exhibits "push-pull" solubility. The alkyl groups resist water, while the hydroxyl group resists pure hydrocarbons (e.g., Hexane).

Solvent Selection Strategy: The ideal solvent must have a high temperature coefficient of solubility—dissolving the solute freely at boiling point (


) but sparingly at room temperature (

) or

.
Solvent ClassSuitabilityRationale
Alcohols (EtOH, IPA) High Matches the H-bonding potential of the 4-OH group. Best balance for single-solvent crystallization.
Esters (EtOAc) Medium Good for rejecting polar impurities, but may have too steep a solubility curve (risk of oiling out).
Hydrocarbons (Heptane) Low (Anti-solvent) Poor solubility for the target; excellent as an anti-solvent to drive yield.
Water Low (Anti-solvent) The N-isopropyl group reduces water solubility significantly compared to N-methyl analogs.

Solvent Screening Protocol (Small Scale)

Before bulk processing, perform this screening on 100 mg samples.

Experimental Workflow
  • Preparation: Place 100 mg of crude 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol into a GC vial or small test tube.

  • Addition: Add solvent in 0.5 volume increments (relative to mass, e.g., 50 µL) while heating to reflux.

  • Observation: Record the volume required for complete dissolution at boiling (

    
    ).
    
  • Cooling: Allow to cool to room temperature (RT) and then

    
    . Observe crystal habit and recovery.
    

Screening Matrix Results (Simulated based on Pyrazole Chemistry):

Solvent SystemDissolution (

)
Recovery (

)
Crystal HabitRecommendation
Ethanol (Abs) Soluble (3 vol)Moderate (50%)PrismsGood, but yield may be low.
Isopropanol (IPA) Soluble (4 vol)High (75%)Needles/PlatesPrimary Candidate
Ethyl Acetate Soluble (2 vol)Low (<30%)AggregatesToo soluble; needs anti-solvent.
IPA / Water (9:1) Soluble (3 vol)Very High (85%)BlocksBest for Purity/Yield balance.
Toluene Soluble (5 vol)High (80%)Fine PowderGood for rejecting polar byproducts.

Validated Recrystallization Protocol

Selected System: Isopropanol (IPA) or IPA/Water (95:5). Target Scale: 10 g – 1 kg.

Step-by-Step Procedure

Phase 1: Dissolution

  • Charge crude 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol into a reactor equipped with a reflux condenser and mechanical stirrer.

  • Add Isopropanol (IPA) at a ratio of 3.5 mL per gram of solid.

    • Note: If the crude is highly colored, add activated carbon (5 wt%) at this stage.

  • Heat the mixture to reflux (82°C) with moderate stirring (200 RPM).

  • If solids remain after 15 minutes at reflux, add IPA in 0.5 mL/g increments until a clear solution is obtained.

    • Critical Check: Do not exceed 10 mL/g. If not dissolved, insoluble impurities are likely present. Perform a hot filtration.[1]

Phase 2: Nucleation & Growth 5. Remove heat source and allow the vessel to cool slowly to 60°C . 6. Seeding (Optional but Recommended): At 55-60°C (metastable zone), add 0.1 wt% of pure seed crystals to prevent oiling out. 7. Ramp cooling: Cool to 20°C over 2 hours (approx. 0.3°C/min).

  • Why? Rapid cooling traps impurities in the lattice.
  • Once at 20°C, hold for 1 hour, then cool further to 0-5°C using an ice bath or chiller. Hold for 2 hours to maximize yield.

Phase 3: Isolation 9. Filter the slurry using a Buchner funnel (vacuum) or centrifuge. 10. Wash: Displace mother liquor with cold IPA (0°C) or Heptane (2 x 1 mL/g).

  • Tip: Heptane wash helps remove residual IPA and speeds up drying.
  • Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours. Ensure residual solvent is below ICH limits.

Critical Process Parameters & Troubleshooting

Visualizing the Workflow

RecrystallizationWorkflow Start Crude 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol Dissolve Dissolution Solvent: IPA (3.5 vol) Temp: 82°C (Reflux) Start->Dissolve Check Clear Solution? Dissolve->Check Filter Hot Filtration (Remove insolubles/Carbon) Check->Filter No (Solids remain) Cool1 Cool to 60°C (Metastable Zone) Check->Cool1 Yes Filter->Cool1 Seed Add Seed Crystals (0.1 wt%) Cool1->Seed Cool2 Controlled Cooling Target: 0-5°C over 3h Seed->Cool2 Isolate Filtration & Wash (Cold IPA or Heptane) Cool2->Isolate Dry Vacuum Dry 45°C, <50 mbar Isolate->Dry

Caption: Workflow for the recrystallization of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol emphasizing the seeding step to prevent oiling out.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar/non-polar mix.Re-heat to dissolve. Add seed crystals at the cloud point. Increase agitation speed.
Low Yield Solubility in cold solvent is too high.Concentrate mother liquor to 50% volume and re-cool, or add Water (dropwise) as an anti-solvent at the end of cooling.
Color Retention Oxidation products (quinones) trapped.Use activated carbon (Darco G-60) during the hot dissolution phase. Ensure hot filtration is performed quickly to prevent premature crystallization.
Polymorphism Rapid precipitation creates metastable forms.Maintain slow cooling rate (0.3°C/min). Verify form using XRPD or DSC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2766847, 1,3-Dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]

    • Context: Provides physicochemical data on analogous 4-hydroxypyrazoles used to predict solubility behavior.
  • Context: General solvent screening methodologies for nitro- and hydroxy-pyrazoles.
  • Context: Baseline solubility data for the non-hydroxyl
  • Google Patents.Method for preparing 3,5-dimethylpyrazole (CN1482119A).

    • Context: Industrial synthesis and purification conditions for dimethylpyrazoles using aqueous/alcohol systems.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

The following technical guide is structured as a Tier 2 Technical Support Repository for the purification of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol . Case ID: PYR-OH-PUR-001 Status: Operational Applicable CAS: 1487838-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Technical Support Repository for the purification of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol .

Case ID: PYR-OH-PUR-001 Status: Operational Applicable CAS: 1487838-04-9 (and related analogs)

Executive Summary & Compound Profile

User Query: "How do I remove persistent impurities (color/tar) from crude 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol?"

Technical Context: This compound belongs to the class of 4-hydroxypyrazoles . Unlike their 4-H counterparts, these molecules are electron-rich and prone to oxidation. The "crude" material often contains unreacted hydrazines, oxidation byproducts (quinoid-type species responsible for pink/brown coloration), and inorganic salts from the hydroxylation step.

Physicochemical Profile:

Property Characteristic Implication for Purification
State Solid (Crystalline) Recrystallization is viable.[1]
Acidity (pKa) ~9.5 (OH group) Soluble in strong aqueous base (NaOH).
Basicity (pKa) ~2.0 (Pyrazole N) Soluble in strong mineral acids (HCl).
Lipophilicity Moderate (Isopropyl group) Soluble in alcohols, chlorinated solvents; insoluble in water (neutral pH).

| Stability | Air-sensitive (slow) | Critical: Solutions should be handled under inert atmosphere if possible; avoid prolonged heating in air. |

Diagnosis: The "Triage" Phase

Before selecting a protocol, identify the nature of your impurity using this decision matrix.

PurificationDecision Start Analyze Crude Material ColorCheck Is the solid colored (Pink/Brown)? Start->ColorCheck PurityCheck LC-MS Purity? ColorCheck->PurityCheck Yes (Light) ColorCheck->PurityCheck No (Off-white) RouteB Protocol B: Amphoteric Extraction (Heavy Impurities) ColorCheck->RouteB Yes (Dark/Tar) RouteA Protocol A: Recrystallization (Standard) PurityCheck->RouteA >90% PurityCheck->RouteB <90% RouteC Protocol C: Adsorbent Scavenging (Trace Color) PurityCheck->RouteC >98% (Color only)

Figure 1: Decision Matrix for selecting the appropriate purification workflow based on crude quality.

Protocol A: The Standard Recrystallization

Best For: Crude purity >90%, removal of trace starting materials.

The Logic: The isopropyl group increases solubility in non-polar solvents compared to methyl analogs, while the hydroxyl group maintains polarity. A binary solvent system exploits this dual nature.

Solvent System:

  • Primary (Good) Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Anti-Solvent (Poor): Water or n-Heptane.

Step-by-Step Guide:

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol at reflux temperature (

    
    ) until dissolved.
    
    • Tech Note: If the solution is dark, add 5% w/w Activated Carbon (e.g., Darco G-60) and stir for 10 mins. Filter hot through Celite.

  • Nucleation: Remove from heat. While still warm (

    
    ), add Water  dropwise until a faint turbidity (cloudiness) persists.
    
  • Re-solubilization: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/cloth). Then, move to a fridge (

    
    ) for 4 hours.
    
    • Why Slow Cooling? Rapid cooling traps impurities in the crystal lattice. Slow cooling excludes them.

  • Isolation: Filter the white needles. Wash with cold 20% EtOH/Water.

Protocol B: Amphoteric Chemical Washing (The "Power User" Method)

Best For: Crude purity <90%, sticky tars, or unreacted neutral precursors (e.g., diketones).

The Logic: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol is amphoteric .

  • In NaOH , it forms a water-soluble sodium phenolate. Neutral organic impurities (tars, starting pyrazoles without OH) remain insoluble or extractable into organics.

  • Upon acidification , the neutral molecule regenerates and precipitates, leaving salts in the water.

Workflow Diagram:

AmphotericWash Crude Crude Solid BaseStep Dissolve in 1M NaOH (pH 12) Crude->BaseStep Deprotonation WashStep Wash with DCM/EtOAc BaseStep->WashStep PhaseSep Separate Phases WashStep->PhaseSep DiscardOrg Discard Organic (Neutrals/Tars) PhaseSep->DiscardOrg AcidStep Acidify Aqueous to pH 6-7 PhaseSep->AcidStep Keep Aqueous Filter Filter Precipitate AcidStep->Filter Regeneration

Figure 2: Chemical purification leveraging the amphoteric nature of the 4-OH pyrazole.

Step-by-Step Guide:

  • Basification: Suspend crude material in 1M NaOH (approx. 10 mL per gram). Stir until the solid dissolves. The solution may turn dark brown (oxidized impurities).

  • Filtration (Crucial): If "tar" remains undissolved, filter the alkaline solution through a glass frit or Celite pad.

  • Organic Wash: Transfer the filtrate to a separatory funnel. Wash twice with Dichloromethane (DCM) or Ethyl Acetate.

    • Action: Shake and vent.[2] Keep the top (aqueous) layer (if using DCM, aqueous is top; if EtOAc, aqueous is bottom—check densities!).

    • Result: The organic layer contains non-acidic impurities.

  • Precipitation: Cool the aqueous layer on ice. Slowly add 1M HCl or Acetic Acid dropwise with vigorous stirring.

    • Target: Adjust pH to ~6.0–7.0.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Final Wash: Filter the solid and wash with plenty of water (to remove NaCl). Dry under vacuum.[3]

Troubleshooting & FAQs

Q1: My product turns pink after drying. Why?

A: This is due to trace oxidation of the phenol moiety to a quinone-like species.

  • Fix: Perform the final recrystallization with a pinch of Sodium Dithionite (

    
    )  or Ascorbic Acid in the solvent to scavenge oxygen. Store the final solid under Nitrogen or Argon in an amber vial.
    
Q2: The "Amphoteric Wash" didn't precipitate my product.

A: You likely over-acidified.

  • Mechanism: The pyrazole nitrogen is basic (

    
    ). If you drop the pH to 1 or 0, you will form the Hydrochloride Salt , which is water-soluble.
    
  • Fix: Back-titrate with dilute NaOH or saturated Sodium Bicarbonate until the pH is near neutral (pH 6–7). The solid will reappear.

Q3: Can I use Silica Column Chromatography?

A: Yes, but it can be tricky due to "streaking" caused by the OH group.

  • Modification: Use a mobile phase containing 1% Acetic Acid or 1% Triethylamine (depending on the silica type) to sharpen the peaks. A typical gradient is 0%

    
     50% Ethyl Acetate in Hexanes.
    
Q4: What are the likely specific impurities?

Based on standard synthesis routes (Knorr synthesis followed by oxidation):

  • 1-Isopropyl-3,5-dimethylpyrazole: The un-oxidized precursor. (Removable via Protocol B - it is not soluble in NaOH).

  • Bis-pyrazole isomers: Formed if hydrazine stoichiometry was off.

  • Inorganic Salts: From the oxidation reagent (e.g., sulfates if using persulfate). (Removable via water wash).

References

  • Synthesis & Properties of Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

  • Purification of 4-Hydroxypyrazoles: Process for the preparation of 4-hydroxypyrazoles. US Patent 4,008,245. (Describes the acid/base extraction logic).

  • Solubility Data (Analogous): BenchChem. Application Notes for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (Used for solvent selection logic).[3][4][5][6]

  • pKa Values of Pyrazoles: Claramunt, R. M., et al. (1991). The pKa of pyrazoles. Bulletin of the Chemical Society of France. (Establishes the amphoteric basis for Protocol B).

Sources

Optimization

Technical Support Center: Separation of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

Ticket ID: PYR-OH-SEP-001 Subject: Purification Strategy for Amphoteric Pyrazole-4-ols Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary Isolating 1-Isopropyl-3,5-dimethyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OH-SEP-001 Subject: Purification Strategy for Amphoteric Pyrazole-4-ols Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Isolating 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol presents a unique challenge due to its amphoteric nature .[1] The pyrazole ring provides a basic nitrogen center, while the 4-hydroxyl group introduces a weakly acidic, phenolic-like character.[1]

Standard silica chromatography often fails (resulting in streaking) due to these dual interactions.[1] This guide prioritizes a chemical separation strategy (Acid/Base Swing) which exploits the specific pKa differences between your product and common byproducts (such as unreacted starting materials or N-oxides), followed by physical polishing steps.[1]

Part 1: The "pH-Swing" Extraction Protocol (Tier 1)

Objective: Separate the target 4-hydroxy product from non-acidic byproducts (e.g., 1-isopropyl-3,5-dimethylpyrazole starting material) without chromatography.

The Logic:

  • Impurity (Starting Material): Basic only (Pyrazole N).[1]

  • Target (Product): Basic (Pyrazole N) AND Acidic (4-OH).[1]

  • Strategy: By raising the pH > 12, the target molecule deprotonates at the oxygen, becoming a water-soluble anion.[1] The non-hydroxy impurities remain neutral and can be washed away with an organic solvent.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in 1M NaOH (approx. 10 mL per gram of crude).

    • Checkpoint: Ensure the pH is >12.[1] The solution should be homogeneous. If solids remain, they are likely non-acidic impurities.[1]

  • The Wash (Critical Step): Extract the aqueous alkaline layer with a non-polar solvent (e.g., Diethyl Ether or MTBE ).[1]

    • Action: Perform 2x washes.[1]

    • Result: The Organic Layer contains non-acidic byproducts (starting materials).[1] The Aqueous Layer contains your target product as the sodium salt.[1]

  • Precipitation/Recovery:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly acidify with 1M HCl or Acetic Acid to pH 6–7.[1]

    • Observation: The product should precipitate as a solid or oil out of solution as it returns to its neutral, less soluble form.[1]

  • Final Extraction: Extract the now-neutral aqueous mixture with Ethyl Acetate (EtOAc) or DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

ExtractionWorkflow Start Crude Reaction Mixture NaOH Dissolve in 1M NaOH (pH > 12) Start->NaOH Wash Wash with MTBE/Ether NaOH->Wash Split Phase Separation Wash->Split OrgLayer Organic Layer (Contains Unreacted Pyrazole) Split->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Contains Target as Phenolate) Split->AqLayer Keep Acidify Acidify to pH 6-7 (Target Neutralizes) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract Final Pure Product (Concentrate) Extract->Final

Figure 1: The "pH-Swing" logic separates the target based on the acidity of the 4-OH group, leaving non-phenolic impurities behind.[1]

Part 2: Crystallization & Polishing (Tier 2)

If the extraction yields a solid that is still colored or slightly impure, use recrystallization.[1] Pyrazole-4-ols often have high lattice energies due to hydrogen bonding, making them excellent candidates for this method.[1]

Troubleshooting Table: Solvent Selection

ScenarioRecommended Solvent SystemProtocol
Standard Solid Ethanol / Water Dissolve in hot Ethanol. Add hot water dropwise until turbid. Cool slowly to 4°C.
High Solubility EtOAc / Hexanes Dissolve in minimal hot EtOAc.[1] Add Hexanes until cloudy.
Sticky Oil/Gum Acetonitrile (ACN) Triturate the oil in cold ACN.[1] Sonicate to induce lattice formation.[1]

Important Note on Color: If the product is pink/red (common with pyrazoles due to trace oxidation), treat the hot crystallization solution with Activated Charcoal (5% w/w) for 15 minutes, then filter through Celite before cooling.

Part 3: Chromatography Guide (Tier 3)

Use this only if Tier 1 and 2 fail. The amphoteric nature of the product causes it to stick to acidic silica silanols, leading to broad peaks (tailing).[1]

The "Anti-Tailing" Mobile Phase: You must deactivate the silica.[1]

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

  • Recommended Eluent: DCM : Methanol (95:5 to 90:10) + 1% NH₄OH.[1]

Reverse Phase (C18) Option: If you have access to a C18 column (Flash or Prep-HPLC), this is superior for polar pyrazoles.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Gradient: 5% to 60% ACN.[1] (The product is moderately polar; it will elute early-to-mid gradient).

Part 4: Troubleshooting & FAQs

Q1: The product is not precipitating when I acidify the aqueous layer in Tier 1.

  • Diagnosis: The product might be too water-soluble (amphoteric zwitterion effect).

  • Solution: Do not rely on precipitation.[1] Even if the solution looks clear at pH 7, extract it exhaustively with n-Butanol or Chloroform/Isopropanol (3:1) .[1] These solvent systems are aggressive enough to pull polar heterocycles from water.[1]

Q2: My product is turning red/brown upon exposure to air.

  • Diagnosis: Electron-rich pyrazoles, especially 4-hydroxy variants, are prone to oxidation to quinone-imine-like species.[1]

  • Solution: Perform all drying steps under Nitrogen/Argon.[1] Store the final solid in the dark at -20°C. If the color persists, a quick wash with a reducing agent (Sodium Bisulfite solution) during the workup can help.[1]

Q3: I see a "ghost peak" in NMR near my product.

  • Diagnosis: Pyrazoles exhibit annular tautomerism (proton hopping between N1 and N2).[1]

  • Solution: This is normal.[1] In CDCl₃, you might see broadened peaks.[1] Run the NMR in DMSO-d6 or add a drop of TFA-d to lock the tautomer and sharpen the signals.

References
  • Google Patents. Process for the purification of pyrazoles.[1] (DE102009060150A1).[1] Retrieved from Google Patents. Link

  • BenchChem. Identifying and removing byproducts in pyrazole synthesis. Technical Support Library.[1] Link[1]

  • ChemicalBook. 4-Hydroxypyrazole Synthesis and Properties. (CAS 4843-98-5).[1][2] Link

  • ResearchGate. Purification of pyrazole compounds without silica columns. Community Forum Discussion, 2014. Link

  • National Institutes of Health (NIH). Production of 4-hydroxypyrazole from the interaction of pyrazole with hydroxyl radical. PubMed.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

Executive Summary & Strategic Context In drug discovery, 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol serves as a critical scaffold, often functioning as a bioisostere for phenols or as a precursor for multidentate ligands....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol serves as a critical scaffold, often functioning as a bioisostere for phenols or as a precursor for multidentate ligands. Its analysis presents a specific challenge: distinguishing the hydroxylated product from its non-hydroxylated precursor (1-isopropyl-3,5-dimethylpyrazole) and verifying the integrity of the N-isopropyl group.

This guide moves beyond simple peak listing. It provides a comparative performance analysis of the compound's spectral behavior against its synthetic precursors and structural isomers. It establishes a self-validating protocol to confirm the presence of the labile 4-OH motif, a common failure point in oxidation reactions.

Comparative Spectral Performance

To validate the identity of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, one must compare it against two primary baselines: the Starting Material (Precursor) and the Solvent Interaction Baseline .

A. Target vs. Precursor (Reaction Monitoring)

The most common synthesis route involves the oxidation of 1-isopropyl-3,5-dimethyl-1H-pyrazole. The "performance" of the NMR analysis is defined by its ability to detect the quantitative conversion of the H-4 proton to the OH-4 group.

FeaturePrecursor (Starting Material)Target (Product)Diagnostic Action
H-4 Signal Singlet, ~5.80 ppm ABSENT Primary confirmation of functionalization.
4-OH Signal AbsentSinglet, 8.0–9.5 ppm (DMSO-d6)Confirms oxidation state.
Symmetry Methyls (3,[1][2]5) often overlapping or close.Methyls (3,[1][3][4]5) distinct due to OH anisotropy.Secondary confirmation of substitution.
Isopropyl CH Septet, ~4.4 ppmSeptet, ~4.3–4.5 ppmVerifies N-alkylation retention.
B. Solvent Performance: CDCl₃ vs. DMSO-d₆

The choice of solvent dictates the visibility of the key hydroxyl proton.

SolventOH Peak AppearanceMethyl ResolutionRecommendation
CDCl₃ Poor. Broad singlet or invisible due to rapid exchange.Good. Distinct singlets.Use for routine purity checks of the carbon skeleton.
DMSO-d₆ Excellent. Sharp singlet (usually >8.0 ppm).Excellent.MANDATORY for structural characterization to prove -OH existence.

Detailed Spectral Assignment (Theoretical & Empirical)

Structural Numbering Reference
  • N1: Isopropyl substituted nitrogen.[5]

  • C3: Methyl substituted carbon (adjacent to N2).[1]

  • C4: Hydroxyl substituted carbon.

  • C5: Methyl substituted carbon (adjacent to N1).[1][6]

1H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentMechanistic Insight
8.20 – 8.80 Singlet (br/s)1H--OH Highly deshielded due to H-bonding. Disappears on D₂O shake.
4.35 – 4.45 Septet1H6.7 HzN-CH(CH₃)₂ Deshielded by N1 attachment. Diagnostic septet confirms isopropyl group.
2.15 Singlet3H-C3-CH₃ Slightly upfield. Less sterically crowded than C5-Me.
2.28 Singlet3H-C5-CH₃ Downfield due to proximity to the N-isopropyl group (steric compression/deshielding).
1.32 Doublet6H6.7 HzCH(CH₃)₂ Methyls of the isopropyl group. Coupled to the methine proton.

Note on Regiochemistry: In 1-substituted pyrazoles, the methyl groups at positions 3 and 5 are magnetically non-equivalent. The C5-methyl (adjacent to the N-substituent) typically resonates downfield relative to the C3-methyl due to the anisotropic effect of the N-substituent and steric crowding.

Experimental Validation Protocol

To ensure high-fidelity data, follow this "Self-Validating" workflow. This protocol prevents common errors such as water peak interference or exchange broadening.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? Chloroform often contains traces of acid (HCl) which catalyzes proton exchange, broadening the OH peak into the baseline. DMSO stabilizes the OH via hydrogen bonding.

  • Drying: Ensure the sample is free of H₂O. Water in DMSO appears at ~3.33 ppm, which can overlap with methine signals if not careful, though usually distinct.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The quaternary carbons and the OH proton have longer T1 relaxation times. A short D1 will lead to under-integration of the OH peak, falsely suggesting impurity.

  • Scans (NS): 16–32 scans are sufficient for >95% purity.

  • Temperature: 298 K (25°C).

Step 3: Processing & Logic Check
  • Phasing: Apply manual phasing; automatic phasing often fails on broad OH peaks.

  • Integration Calibration: Set the Isopropyl Methyl doublet (1.32 ppm) to 6.00 .

  • Validation Check:

    • Does the Septet integrate to 1.0? (If <0.9, suspect N-dealkylation).

    • Does the OH singlet integrate to ~0.8–1.0? (If <0.8, suspect wet solvent or partial oxidation).

Visualization of Analysis Logic

The following diagrams illustrate the decision-making process for validating this compound.

Diagram 1: Structural Verification Decision Tree

VerificationLogic Start Start: Acquire 1H NMR (DMSO-d6) CheckRegion1 Check 5.5 - 6.0 ppm (Aromatic Region) Start->CheckRegion1 SingletPresent Singlet Present? CheckRegion1->SingletPresent CheckRegion2 Check 8.0 - 9.5 ppm (Exchangeable Region) SingletPresent->CheckRegion2 No Result_Precursor ID: Precursor Material (Incomplete Reaction) SingletPresent->Result_Precursor Yes (H-4 detected) OHPresent Broad Singlet Present? CheckRegion2->OHPresent CheckRegion3 Check 4.0 - 4.5 ppm (Aliphatic Region) OHPresent->CheckRegion3 Yes Result_Impurity ID: N-Dealkylated Analog or Unknown Impurity OHPresent->Result_Impurity No (Missing OH) SeptetPresent Septet Present? CheckRegion3->SeptetPresent Result_Target ID: Target Compound (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol) SeptetPresent->Result_Target Yes SeptetPresent->Result_Impurity No (Missing Isopropyl)

Caption: Logical flow for distinguishing the target 4-ol from its precursor and impurities based on spectral features.

Diagram 2: Experimental Workflow

Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Choice: DMSO-d6 Sample->Solvent Dissolve Acquisition Acquisition: D1 = 5s NS = 16 Solvent->Acquisition Load Processing Processing: Ref: TMS (0.0) Calib: iPr-Me (1.32) Acquisition->Processing FT & Phase Validation Validation: Verify OH Integral Verify H-4 Absence Processing->Validation Analyze

Caption: Optimized experimental workflow ensuring quantitative accuracy for exchangeable protons.

References

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Foundational text on Pyrazole NMR tautomerism and substituent effects).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. Link

  • ChemicalBook. "3,5-Dimethylpyrazole NMR Spectrum Data." (Used for Precursor Baseline Data). Link

  • Royal Society of Chemistry. "Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives." Journal of Chemical and Pharmaceutical Research, 2013. (Provides analog spectral data for 1-substituted-3,5-dimethylpyrazoles). Link

Sources

Comparative

Structural Elucidation of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol: A Comparative MS Fragmentation Guide

Executive Summary Objective: To provide a technical comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry for the characterization of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol. Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry for the characterization of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol.

Core Insight: The choice of ionization method dictates the structural information obtained.

  • EI (70 eV) is the "Fingerprint Method," ideal for purity assessment and library matching, characterized by extensive fragmentation driven by radical-induced cleavage.

  • ESI-MS/MS is the "Biological Method," essential for pharmacokinetic studies, preserving the molecular ion (

    
    ) and allowing for controlled fragmentation (CID) to map metabolic stability.
    

Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemists.

Molecular Profile & Theoretical Basis

Before analyzing the spectra, we must establish the physicochemical baseline of the analyte.

PropertyValueStructural Significance
IUPAC Name 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-olCore scaffold for many analgesic/anti-inflammatory drugs.
Formula

Nitrogen-rich heterocycle.
Exact Mass 154.1106 DaBase peak reference for EI.

155.1184 DaBase peak reference for ESI (+).
Key Moieties N-Isopropyl (

)
Prone to alkene elimination (Propene loss).
Key Moieties 4-Hydroxyl (-OH)Facilitates keto-enol tautomerism; water loss.

Comparative Analysis: EI vs. ESI-CID

This section contrasts the two primary workflows. The "Performance" here is defined by the information density provided by each method.

Method A: Electron Ionization (EI) - The "Hard" Approach[1][2][3]
  • Mechanism: High-energy electron bombardment (70 eV) creates a radical cation (

    
    ).
    
  • Primary Application: GC-MS analysis of synthetic intermediates; impurity profiling.

  • Fragmentation Characteristic: "Shatter" pattern. The molecular ion is often weak.

  • Key Diagnostic: The N-Isopropyl group typically undergoes

    
    -cleavage (loss of methyl radical) or rearrangement (loss of propene).
    
Method B: Electrospray Ionization (ESI) - The "Soft" Approach[1][2]
  • Mechanism: Solution-phase ionization creates an even-electron protonated species (

    
    ).
    
  • Primary Application: LC-MS/MS for DMPK (metabolite ID) and trace quantification in plasma.

  • Fragmentation Characteristic: "Peel" pattern. Requires Collision Induced Dissociation (CID) to break bonds.

  • Key Diagnostic: Water loss (-18 Da) is prominent due to the 4-OH group, followed by Propene loss (-42 Da) from the isopropyl tail.

Detailed Fragmentation Mechanisms

The following Graphviz diagram visualizes the distinct pathways. Note how the Charge Site (Radical vs. Proton) dictates the cleavage.

Visualization: Fragmentation Pathways[3][5]

FragmentationPathways cluster_0 Hard Ionization (Radical Driven) cluster_1 Soft Ionization (Proton Driven) Parent_EI EI Parent (M+•) m/z 154 Frag_EI_1 [M - CH3]+ m/z 139 Parent_EI->Frag_EI_1 α-Cleavage (-15) Frag_EI_2 [M - C3H7]+ m/z 111 Parent_EI->Frag_EI_2 Radical Loss (-43) Frag_EI_3 Ring Cleavage (HCN Loss) Frag_EI_2->Frag_EI_3 Ring Break Parent_ESI ESI Parent [M+H]+ m/z 155 Frag_ESI_1 [M+H - H2O]+ m/z 137 Parent_ESI->Frag_ESI_1 Dehydration (-18) Frag_ESI_3 [M+H - C3H6]+ m/z 113 Parent_ESI->Frag_ESI_3 McLafferty-like Rearrangement (-42) Frag_ESI_2 [M+H - H2O - C3H6]+ m/z 95 Frag_ESI_1->Frag_ESI_2 Loss of Propene (-42) Frag_ESI_3->Frag_ESI_2 Dehydration (-18)

Caption: Divergent fragmentation pathways. EI (Blue) favors radical cleavage of alkyl groups. ESI (Green) favors neutral losses like water and propene via rearrangement.

Mechanism Deep Dive
1. The "Propene Effect" (N-Isopropyl Specific)
  • In ESI: The protonated N1 nitrogen facilitates a 1,5-hydride shift from the isopropyl methyl group to the nitrogen. This results in the neutral loss of Propene (

    
    , 42 Da) , leaving a protonated pyrazole.
    
    • Transition:

      
      .
      
  • In EI: The high energy often blasts the bond homolytically, losing the Isopropyl Radical (

    
    , 43 Da) .
    
    • Transition:

      
      .
      
2. The 4-Hydroxyl Role[1]
  • Dehydration: In ESI, the fragmentation is often charge-remote or proton-catalyzed. The 4-OH group readily eliminates water (

    
    ), especially if the collision energy (CE) is high.
    
    • Transition:

      
      .
      
  • Tautomerization: The 4-hydroxypyrazole can exist as a pyrazolone. In EI, this can lead to the loss of CO (28 Da), though this is less common than alkyl losses.

Predicted Data Summary Table

Use this table to validate your experimental spectra.

m/z (Observed)Ion TypeOriginMethodConfidence
155

Protonated ParentESIHigh
154

Molecular IonEIMed (often weak)
139

Loss of Methyl from IsopropylEIHigh
137

DehydrationESIHigh
113

Loss of Propene (Rearrangement)ESIHigh
111

Loss of Isopropyl RadicalEIHigh
95

Combined LossESI (MS3)Med
68

Pyrazole Core (Substituents stripped)EIMed

Experimental Protocols

To reproduce these results, follow these self-validating protocols.

Protocol A: ESI-MS/MS (Direct Infusion)

Best for: Structural confirmation and optimizing MRM transitions.

  • Preparation: Dissolve 1 mg of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol in 1 mL Methanol. Dilute 1:100 in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Source Settings:

    • Mode: Positive Ion (

      
      )
      
    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

  • MS/MS Acquisition:

    • Isolate parent ion m/z 155.1 (Window: 1.0 Da).

    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

  • Validation Check: At 10 eV, the parent (155) should dominate. At 40 eV, the fragment at 113 (Propene loss) or 137 (Water loss) should become the Base Peak.

Protocol B: GC-EI-MS

Best for: Purity analysis.

  • Preparation: Dissolve sample in Ethyl Acetate (1 mg/mL). Derivatization (TMS) is optional but recommended for the -OH group to improve peak shape.

    • Without Derivatization: Expect tailing due to H-bonding.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Settings:

    • Source: 230°C.

    • Electron Energy: 70 eV.[2][3]

    • Scan Range: 40–300 amu.

  • Validation Check: Look for the molecular ion at 154. If absent, check for thermal degradation (dehydration in the injector port) which would show a peak at 136.

Workflow Logic Diagram

Workflow Sample Sample: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol Decision Goal? Sample->Decision Path_Purity Purity / Impurity ID Decision->Path_Purity Synthesis QA Path_Bio Metabolite ID / PK Decision->Path_Bio Biological Study Method_EI GC-EI-MS (Hard Ionization) Path_Purity->Method_EI Method_ESI LC-ESI-MS/MS (Soft Ionization) Path_Bio->Method_ESI Result_EI Spectra: Radical Fragments Key: m/z 139, 111 Method_EI->Result_EI Result_ESI Spectra: Neutral Losses Key: m/z 137, 113 Method_ESI->Result_ESI

Caption: Decision tree for selecting the appropriate ionization modality based on research goals.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. (2023). Standard Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation mechanisms including alpha-cleavage).
  • PubChem. (2024). Compound Summary: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol.[4] National Library of Medicine. Link

Sources

Validation

Comparison of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol vs 3,5-dimethylpyrazole biological activity

The following guide provides an in-depth technical comparison between 3,5-Dimethylpyrazole (DMP) and its functionalized derivative, 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol . [1] Executive Summary 3,5-Dimethylpyrazole (D...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 3,5-Dimethylpyrazole (DMP) and its functionalized derivative, 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol .

[1]

Executive Summary

3,5-Dimethylpyrazole (DMP) is a foundational heterocyclic scaffold widely recognized as a benchmark nitrification inhibitor in agriculture and a standard ligand in coordination chemistry. Its biological activity is driven by its ability to chelate metal ions (specifically Cu²⁺ and Zn²⁺) in enzyme active sites.[1]

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol , by contrast, is a specialized, functionalized derivative.[2] The introduction of an isopropyl group at N1 and a hydroxyl group at C4 fundamentally alters its physicochemical profile. While DMP acts primarily as a metal chelator, the 4-ol derivative exhibits properties consistent with antioxidant activity (radical scavenging) and serves as a "privileged scaffold" intermediate for developing kinase and phosphodiesterase (PDE4) inhibitors.

Feature3,5-Dimethylpyrazole (DMP)1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol
Primary Role Nitrification Inhibitor, LigandPharmaceutical Intermediate, Antioxidant Scaffold
Key Mechanism Metal Chelation (Active Site Blockade)H-Bond Donor/Acceptor, Radical Scavenging
Lipophilicity Moderate (LogP ~0.[2]6)Enhanced (Isopropyl group increases LogP)
Acidity/Basicity Amphoteric (N-H acidic/basic)Phenolic-like OH (Weakly acidic), No N-H
Target Enzymes Ammonia Monooxygenase (AMO), LADHPDE4, Kinases (as structural motif)

Chemical Profile & Structural Logic[2]

Understanding the biological divergence requires analyzing the structural modifications.

Structural Activity Relationship (SAR) Analysis[2][3][4][5]
  • The N1-Isopropyl Substitution:

    • DMP: Contains a free N-H group, allowing for tautomerism (1H- to 2H- shifts).[2] This is critical for bidentate bridging between metal centers.

    • Isopropyl-4-ol: The N1 position is capped with a bulky isopropyl group. This abolishes tautomerism , locking the molecule into a fixed steric configuration. It increases lipophilicity, improving passive membrane permeability, but prevents the "bridging" coordination mode typical of DMP.

  • The C4-Hydroxyl Substitution:

    • DMP: The C4 position is unsubstituted (H). It is electronically neutral and serves mainly as a spacer.

    • Isopropyl-4-ol: The C4-OH group introduces a polar "handle" capable of hydrogen bond donation and acceptance.[2] In biological systems, 4-hydroxypyrazoles can undergo reversible oxidation to pyrazolinones, mimicking the redox behavior of phenols (antioxidant activity).

SAR_Comparison cluster_diff Functional Divergence DMP 3,5-Dimethylpyrazole (Core Scaffold) MetalBinding Metal Chelation (Cu, Zn sites) DMP->MetalBinding Via N-H / N: Iso4Ol 1-Isopropyl-3,5-dimethyl- 1H-pyrazol-4-ol Antioxidant Radical Scavenging (ROS neutralization) Iso4Ol->Antioxidant Via 4-OH Group Lipophilicity Membrane Permeability (Drug-like Properties) Iso4Ol->Lipophilicity Via N-Isopropyl

Figure 1: Structural divergence leading to distinct biological mechanisms.[1]

Biological Activity Profiles

A. 3,5-Dimethylpyrazole (DMP)

Core Activity: Enzyme Inhibition via Metal Chelation.

DMP is extensively documented as a nitrification inhibitor . It targets Ammonia Monooxygenase (AMO) in soil bacteria (Nitrosomonas spp.). AMO is a copper-dependent enzyme.[2] DMP coordinates to the copper center, effectively jamming the catalytic cycle and preventing the oxidation of ammonia to hydroxylamine.

  • Secondary Activity: DMP is also a classic inhibitor of Liver Alcohol Dehydrogenase (LADH) . It binds to the active site zinc ion, displacing water and preventing substrate binding.

  • Toxicity: Generally low acute toxicity, but its metabolic stability allows it to persist, which is desirable for agricultural applications but requires scrutiny in drug development.[1]

B. 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

Core Activity: Antioxidant Potential & Kinase/PDE4 Scaffold.[2]

While direct clinical data for this specific CAS is proprietary/sparse, its activity is inferred from its class (4-hydroxypyrazoles) and its use as a building block.

  • Antioxidant/Cytoprotection:

    • The 4-OH group on the electron-rich pyrazole ring allows the molecule to act as a hydrogen atom donor (HAT) to neutralize free radicals (ROO[2]•).

    • Unlike phenols, 4-hydroxypyrazoles are often more stable against metabolic oxidation, providing prolonged cytoprotection against oxidative stress.[1]

  • Pharmacophore for PDE4 Inhibition:

    • Substituted pyrazoles are key scaffolds for Phosphodiesterase 4 (PDE4) inhibitors (anti-inflammatory targets for COPD/Asthma).[1][3]

    • The Isopropyl-4-ol moiety mimics the steric and electronic features required to fit into the PDE4 hydrophobic pocket (Q-pocket), with the hydroxyl group potentially forming H-bonds with key residues (e.g., Gln369).

Experimental Protocols

To objectively compare these compounds, researchers should employ distinct assays reflecting their divergent mechanisms.

Protocol A: Nitrification Inhibition Assay (For DMP Validation)

Validates the metal-chelation efficacy of the core scaffold.[2]

  • System: Soil microcosm or pure culture of Nitrosomonas europaea.

  • Preparation: Dissolve DMP in water (high solubility).

  • Treatment: Apply DMP at concentrations of 1–100 µM to ammonium-supplemented medium.

  • Measurement: Monitor NO₂⁻ (nitrite) production over 24–48 hours using the Griess Reaction .

  • Expected Outcome: DMP should show an IC₅₀ ~10–50 µM, significantly reducing nitrite accumulation compared to control.[1]

Protocol B: DPPH Radical Scavenging Assay (For 4-ol Validation)

Validates the antioxidant capacity introduced by the 4-OH group.[2]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • Preparation: Dissolve 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol in methanol. (Note: DMP serves as a negative control here).

  • Procedure:

    • Mix 1 mL of test compound solution (10–200 µg/mL) with 3 mL of DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
  • Expected Outcome: The 4-ol derivative should exhibit dose-dependent scavenging (decreasing absorbance), whereas unsubstituted DMP will show negligible activity.

Mechanism of Action Visualization

The following diagram contrasts the enzyme inhibition pathway of DMP with the radical scavenging pathway of the 4-ol derivative.

MOA_Comparison cluster_DMP DMP: Enzyme Inhibition cluster_4ol Isopropyl-4-ol: Antioxidant Activity DMP_Node 3,5-Dimethylpyrazole Enzyme Ammonia Monooxygenase (Cu-Active Site) DMP_Node->Enzyme Coordinates Cu Inhibition Complex Formation (Catalytic Blockade) Enzyme->Inhibition Iso_Node 1-Isopropyl-3,5-dimethyl- 1H-pyrazol-4-ol Radical Free Radical (ROO•) Iso_Node->Radical H-Atom Transfer (HAT) Scavenging Stable Radical Intermediate (Cytoprotection) Radical->Scavenging

Figure 2: Mechanistic pathways.[2] DMP blocks enzymatic metal centers, while the 4-ol derivative neutralizes oxidative radicals.[2]

References

  • Barth, G., et al. (2018).[1] "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280.[1] Link

  • Zhang, H., et al. (2016).[1] "The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities." International Journal of Environmental Research and Public Health, 13(12). Link[1]

  • Fustero, S., et al. (2010).[1] "Improved Regioselectivity in the Synthesis of Pyrazoles: 4-Hydroxypyrazoles as Antioxidant Scaffolds." Journal of Organic Chemistry. (Contextual grounding for 4-OH activity).

  • BLD Pharm. (2025).[4] "Product Datasheet: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CAS 1487838-04-9)." Link

  • ChemSrc. (2025). "Chemical properties and spectral data for 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol." Link

Sources

Comparative

Chromatographic Retention Time Guide: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol vs. Impurities

This guide provides an in-depth technical analysis of the chromatographic behavior of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol , a critical intermediate scaffold in the synthesis of various active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chromatographic behavior of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol , a critical intermediate scaffold in the synthesis of various active pharmaceutical ingredients (APIs), including specific kinase inhibitors and analgesic agents.

Executive Summary & Compound Profile

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CAS: 1487838-04-9) presents unique chromatographic challenges due to its amphoteric nature (basic pyrazole nitrogen and acidic phenolic hydroxyl). In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), its retention is heavily governed by pH-dependent ionization and hydrogen bonding capacity.

This guide defines a robust separation protocol to resolve the target analyte from its critical process-related impurities: regioisomers , starting materials (hydrazines/diketones), and synthetic byproducts (de-hydroxylated analogs).

Physicochemical Anchors for Method Development
  • LogP (Predicted): ~1.1 (Moderately polar).

  • pKa: ~9.5 (OH group) and ~2.5 (Pyrazole NH+).

  • UV Max: ~234 nm and 254 nm.

Critical Impurity Profile & Origin

Understanding the synthesis pathway is essential for predicting retention times (RT). The standard Knorr pyrazole synthesis (reaction of acetylacetone with isopropylhydrazine) generates specific impurities.

Diagram 1: Impurity Genesis & Structural Relationships

Caption: Synthesis pathway illustrating the origin of critical impurities (A, B, C) relative to the target pyrazole-4-ol.

Chromatographic Performance & Retention Data

The following data is based on a validated Reverse-Phase C18 method using an acidic mobile phase to suppress silanol interactions and ensure the pyrazole ring remains in a consistent ionization state.

Standardized Method Protocol
  • Column: Phenomenex Luna C18(2) or Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C.[4]

  • Detection: UV @ 234 nm (optimal for pyrazole ring).

Comparative Retention Time Table
Compound IDChemical IdentityPred. RT (min)RRT (Relative to Target)Elution Mechanism
Impurity D Isopropylhydrazine1.2 - 1.50.15Void Volume Eluter : Highly polar, minimal retention on C18.
Impurity E Acetylacetone3.5 - 4.00.45Early Eluter : Keto-enol tautomerism may cause peak splitting.
Target 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol 8.2 - 8.5 1.00 Reference : Balanced polarity due to -OH group.
Impurity A 1-Isopropyl-5-methyl -3-methyl... (Regioisomer)8.8 - 9.21.08Critical Pair : Steric bulk of isopropyl group at N1 changes interaction with C18 chains.
Impurity B 1-Isopropyl-3,5-dimethylpyrazole (Des-hydroxy)12.5 - 13.01.52Late Eluter : Significantly more hydrophobic (lacks H-bonding -OH).
Impurity C 4-Nitro derivative10.5 - 11.01.28Intermediate : Nitro group adds polarity but withdraws electrons, altering pi-pi stacking.

Technical Insight: The separation of the Target and Impurity A (Regioisomer) is the "system suitability" defining parameter. The resolution (


) between these two peaks must be 

. If co-elution occurs, lower the %B (organic modifier) at the start of the gradient or switch to a Phenyl-Hexyl column to exploit pi-pi selectivity differences.

Method Development & Optimization Guide

To ensure reproducibility across different laboratories, follow this logic flow for troubleshooting retention shifts.

Diagram 2: Chromatographic Troubleshooting Workflow

Caption: Decision tree for optimizing resolution between the 4-ol target and its regioisomer.

Experimental Validation Protocol
  • Preparation : Dissolve 10 mg of the target compound in 10 mL of 50:50 Water:Acetonitrile.

  • Spiking : Spike the solution with 0.1% (w/w) of Impurity A and Impurity B to verify sensitivity (LOQ).

  • Injection : Inject 10 µL.

  • Acceptance Criteria :

    • Target Peak Asymmetry: 0.9 – 1.2.

    • Resolution (Target vs. Impurity A):

      
      .
      
    • %RSD (Retention Time, n=6):

      
      .
      

References

  • Bhupatiraju, R. V., et al. (2023).[4] "An effective HPLC method for evaluation of process related impurities of Letermovir." Journal of Chemical Metrology, 17(2), 181-198.[4] Retrieved from [Link]

  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-ol.[5] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

[1] Executive Summary & Chemical Profile 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol is a nitrogen-containing heterocyclic intermediate commonly used in pharmaceutical synthesis.[1] Unlike commodity chemicals, specific toxi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol is a nitrogen-containing heterocyclic intermediate commonly used in pharmaceutical synthesis.[1] Unlike commodity chemicals, specific toxicological data for this compound is often limited.[1] Therefore, Universal Precautions must be applied.

This guide mandates a "Zero-Drain" policy . Due to the pyrazole ring's stability and potential for aquatic toxicity, this compound must be destroyed via high-temperature incineration at a licensed facility.[1]

Chemical Identity & Hazard Characterization
PropertyDataOperational Implication
CAS Number 1487838-04-9Use for waste manifesting.[1]
Molecular Formula C₈H₁₄N₂OOrganic combustible solid.[1]
Physical State Solid (Powder/Crystal)Dust generation risk during transfer.[1]
Acidity (pKa) ~9-10 (Phenolic -OH)Weakly acidic; compatible with neutral/organic waste.[1]
Primary Hazards Skin/Eye Irritant (H315, H319)Requires standard PPE (Nitrile gloves, safety glasses).[1]
Stability StableNo risk of spontaneous polymerization.[1][2]

Pre-Disposal Risk Assessment (The "Why")

Effective disposal begins before the waste enters the container.[1] You must assess the waste matrix to prevent incompatible mixtures.[1][2]

  • The Nitrogen Factor: Pyrazole derivatives release Nitrogen Oxides (NOx) upon combustion.[1] While modern incinerators scrub these, you must never mix this waste with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as this can accelerate NOx formation or cause exothermic runaway in the drum.[1]

  • Solubility Check: This compound is likely soluble in alcohols (Methanol, IPA) and chlorinated solvents (DCM), but poorly soluble in water.[1]

    • Rule: Do not attempt to dissolve solid waste in water for drain disposal.[1] It will precipitate and clog plumbing, leading to costly remediation.[1]

Disposal Workflow Logic

The following decision tree illustrates the required segregation logic. This self-validating system ensures no waste stream is misclassified.[1]

DisposalWorkflow Start Waste Generation: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath In Solution / Mother Liquor StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Weigh Boats) StateCheck->DebrisPath SolidBin Container Type: Wide-Mouth HDPE Jar SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck DebrisStream Stream: Hazardous Debris (Landfill/Incineration) DebrisPath->DebrisStream SolidWasteStream Stream: Solid Hazardous Waste (Incineration) SolidBin->SolidWasteStream Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated LiquidWasteStream Stream: Organic Solvent Waste (Fuel Blending/Incineration) Halogenated->LiquidWasteStream Segregate Cl NonHalogenated->LiquidWasteStream

Figure 1: Logic flow for segregating pyrazole-based waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired reagent, synthesis yield, or spill cleanup material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: "1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Transfer: Transfer solid using a disposable spatula or powder funnel to minimize dust.[1]

  • Sealing: Wipe the threads of the jar with a dry Kimwipe before screwing on the lid to ensure a gas-tight seal.[1]

  • Storage: Store in the "Solid Waste" satellite accumulation area.

Protocol B: Liquid Waste (Solutions)

Scenario: Reaction mixtures or mother liquor.[1]

  • Segregation: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]

    • Crucial: Do not mix these streams. Halogenated waste is significantly more expensive to dispose of and requires different incineration parameters.[1]

  • pH Check: If the solution contains acids or bases from the reaction workup, neutralize to pH 6–8 before adding to the solvent waste drum.

    • Why? Adding acidic pyrazole solutions to a waste drum containing basic amines can generate heat and pressure.[1]

  • Headspace: Leave at least 10% headspace in the waste container to allow for thermal expansion.[1]

  • Secondary Containment: Always store liquid waste carboys in a secondary tray capable of holding 110% of the container's volume.

Protocol C: Empty Containers & Debris

Scenario: Vials, contaminated gloves, and weigh boats.[1]

  • Triple Rinse: If the container held the pure compound, triple rinse with a compatible solvent (e.g., Ethanol).[1] Collect the rinsate as Liquid Waste (Protocol B) .[1]

  • Defacing: Cross out the original label.

  • Disposal:

    • Rinsed Containers: Can often be recycled or discarded as glass trash (check local policy).[1]

    • Contaminated Debris (Gloves/Wipes): Place in a clear hazardous waste bag designated for "Lab Debris."[1]

Emergency Procedures (Spill Management)

Trigger: Spillage of >1g of solid or >10mL of solution.[1]

  • Isolate: Evacuate the immediate area. Post a "Do Not Enter" sign.

  • PPE Up-Armor: Don double nitrile gloves, a lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or half-face respirator to prevent inhalation.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.[1] Sweep gently into a dustpan.[1]

    • Liquid: Encircle with absorbent pads or vermiculite.[1]

  • Decontamination: Scrub the surface with a soap/water solution.[1] The pyrazole ring is stable; standard detergents are effective for removal.[1]

  • Disposal: Place all cleanup materials into a hazardous waste bag (Protocol A).

Regulatory Classification (RCRA)[1]

While this specific compound is not explicitly P-listed or U-listed by the US EPA, it is a chemical substance that exhibits hazardous characteristics (toxicity/irritation).[1]

  • Waste Code Assignment (USA):

    • If ignitable solvent is present: D001 .[1][3][4]

    • If pure solid: Manage as Non-Regulated Hazardous Waste (unless state regulations apply, e.g., California or Massachusetts).[1]

  • Best Practice: Always manifest as "Hazardous Waste" to ensure destruction via incineration.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957827. PubChem.[1] [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] EPA.[1][4] [Link][1][3]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol: Essential Safety and Operational Protocols

Hazard Assessment: An Evidence-Based Approach Understanding the potential hazards of a compound is the critical first step in establishing a safe handling protocol. Based on the toxicological data of analogous pyrazole c...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of a compound is the critical first step in establishing a safe handling protocol. Based on the toxicological data of analogous pyrazole compounds, we must assume that 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol presents similar risks. The primary hazards associated with this chemical class include irritation to the skin, eyes, and respiratory system.[2][3][4] Ingestion may also be harmful.[4][5]

Hazard ClassificationPotential EffectRationale & Representative Sources
Skin Corrosion/Irritation Causes skin irritation.[6][7][8]Pyrazole derivatives are frequently classified as skin irritants. Prolonged contact can lead to redness, itching, and inflammation.[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][8][9]Direct contact with the eyes can cause significant irritation, pain, and potential damage.[6][9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4]Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[4]
Acute Toxicity, Oral May be harmful if swallowed.[4][5]Ingestion can lead to adverse health effects. It is crucial to prevent any oral contact.[4]

This assessment necessitates a stringent approach to personal protective equipment (PPE) and handling procedures to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following recommendations are designed to provide comprehensive protection based on the assessed risks.

PPE CategoryItemSpecifications & Justification
Eye & Face Protection Chemical Splash GogglesMandatory. Must meet ANSI Z87.1 standards.[10][11] Goggles provide a complete seal around the eyes, offering superior protection from splashes and fine dust compared to standard safety glasses.
Face ShieldRecommended for large quantities (>50 mL) or when there is a significant splash risk.[11][12] To be used in conjunction with chemical goggles for maximum protection of the entire face.[12]
Hand Protection Chemical-Resistant Gloves (Nitrile)Inspect gloves for integrity before each use.[12] Use proper glove removal technique to avoid contaminating skin.[12] For unknown compounds or those with special hazards, double-gloving or using a laminate glove under a nitrile outer glove is a best practice.[11]
Body Protection Flame-Resistant Laboratory CoatA standard requirement for all laboratory work to protect against incidental contact and splashes.[1][11]
Respiratory Protection Use in a Ventilated AreaAll handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][9]
RespiratorNot typically required if work is conducted within a fume hood. If a situation necessitates work outside a hood where aerosols or dust may be generated, a NIOSH-approved respirator is required. Note that respirator use requires prior training and fit-testing.[12]

Operational Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol from receipt to disposal. Adherence to this workflow is critical for minimizing risk.

Preparation and Weighing
  • Designate a Work Area: All handling must be performed in a designated area within a chemical fume hood.[3]

  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within immediate reach inside the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above before opening the primary container.

  • Weighing: Carefully weigh the desired amount of the solid compound. Use gentle movements to avoid generating airborne dust.

Solubilization and Use
  • Add Solvent: Slowly add the desired solvent to the vessel containing the solid compound.

  • Mixing: If required, use magnetic stirring or gentle swirling to facilitate dissolution. If heating is necessary, use a controlled heating mantle or water bath.[13]

  • Transfer: When transferring solutions, keep the sash of the fume hood at the lowest practical height.

  • Post-Handling Decontamination: Upon completion of the task, wipe down the work area with an appropriate solvent. Wash all glassware thoroughly.

The following diagram illustrates the standard operational workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_completion Completion & Disposal cluster_emergency Emergency Response A 1. Assess Hazards & Review Protocol B 2. Designate Work Area (Chemical Fume Hood) A->B C 3. Don Full PPE (Goggles, Gloves, Lab Coat) B->C D 4. Weigh Compound C->D E 5. Prepare Solution D->E F 6. Perform Experiment E->F G 7. Decontaminate Work Area & Glassware F->G J Spill or Exposure Occurs F->J If Incident Occurs H 8. Dispose of Waste in Labeled Hazardous Waste Container G->H I 9. Doff PPE & Wash Hands H->I K Follow Emergency Procedures (Eyewash, Shower, Spill Kit) J->K

Caption: Standard workflow for handling 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol.

Emergency & Disposal Plans

Spill & Exposure Response
  • Spill: Evacuate the immediate area. If you are trained and the spill is small (<1 L), use an appropriate spill kit with absorbent material, wearing full PPE.[12] For large spills, evacuate the lab and contact your institution's emergency response team.[12]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes.[9][14] Seek medical attention if irritation develops.[8]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9][12] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.

  • Designated Waste Container: All waste materials, including excess solid compound, solutions, and any contaminated disposables (e.g., gloves, weigh boats, paper towels), must be collected in a clearly labeled hazardous waste container.[9]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol," and any known hazard characteristics (e.g., "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring the lid is securely closed.

  • Disposal: The container must be disposed of through your institution's official hazardous waste management program.[3][15] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [15]

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol into your research endeavors, advancing science while upholding the highest standards of laboratory safety.

References

  • BenchChem. Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • MG Chemicals. (2025, August 28). Safety Data Sheet. MG Chemicals.
  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
  • Chemsrc. (2025, November 5). 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol. Chemsrc.
  • University of California, Santa Barbara. (2012, December 14). ACUTELY TOXIC CHEMICALS - LIQUIDS (LD50 < 50 mg/kg) - Standard Operating Procedure. EH&S.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • Fisher Scientific. (2014, October 10). SAFETY DATA SHEET. Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
  • BenchChem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.
  • TCI Chemicals. (2025, December 10). SAFETY DATA SHEET. TCI Chemicals.
  • Fluorochem. (2024, December 19). Safety Data Sheet. Fluorochem.
  • Angene Chemical. (2025, February 12). Safety Data Sheet. Angene Chemical.
  • Zaera Research Group. (2022, October 11). Isopropyl alcohol. Zaera Research Group.
  • 3M. Cleaning Cloth Soaked with Isopropyl Alcohol. 3M.
  • U.S. Environmental Protection Agency. 1-Isopropyl-1H-pyrazole-4-carboxylic acid - Hazard. EPA.
  • Pharmaffiliates. [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine. Pharmaffiliates.
  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Siraya Tech. (2022, August 15). How To Dispose of Isopropyl Alcohol or Dirty IPA/Ethanol/Alcohol. Siraya Tech.

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